molecular formula C16H14N2O2S2 B2451288 2-(Allylsulfanyl)-4-(4-methoxyphenoxy)thieno[3,2-d]pyrimidine CAS No. 478067-65-1

2-(Allylsulfanyl)-4-(4-methoxyphenoxy)thieno[3,2-d]pyrimidine

Cat. No. B2451288
CAS RN: 478067-65-1
M. Wt: 330.42
InChI Key: BRULUCGOBUEOFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Allylsulfanyl)-4-(4-methoxyphenoxy)thieno[3,2-d]pyrimidine (ASM4MPT) is an organosulfur compound belonging to the class of thienopyrimidines. It is a heterocyclic compound, meaning it contains a ring structure with at least two different elements and is composed of three rings: thiophene, pyrimidine and thiophene-pyrimidine. ASM4MPT is a relatively new compound and has been found to have a wide range of potential applications in the fields of medicinal chemistry, materials science and biochemistry.

Scientific Research Applications

Anticonvulsive Activity

One of the notable applications of thieno[3,2-d]pyrimidine derivatives is their anticonvulsant activity. Specifically, the synthesis of derivatives like 5-pyrrolidin-1-ylpyrano[4",3":4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine has been developed, showcasing promising anticonvulsant properties. The method involves preparing amino, alkoxy, and alkylsulfanyl derivatives and has shown notable results in controlling convulsive activities (Dashyan et al., 2016).

Fluorescence Properties

Derivatives of thieno[3,2-d]pyrimidine have been synthesized, displaying significant solid-state fluorescence properties. This includes compounds like 2-amino-4-methylsulfanylbenzo[4,5]thieno[3,2-d]pyrimidine, which showed strong solid-state fluorescence, indicating potential applications in material sciences and molecular sensing technologies. The absorption and emission properties of these compounds were confirmed through comprehensive quantum-chemical calculations (Yokota et al., 2012).

Antitumor Agents

Thieno[3,2-d]pyrimidine derivatives, especially those possessing diaryl semicarbazone scaffolds, have been designed, synthesized, and evaluated for their anticancer activity. These compounds demonstrated significant potency against various cancer cell lines, suggesting their potential as promising antitumor agents. The structure-activity relationship (SAR) analyses of these compounds provide valuable insights for further refining their structure to optimize anticancer activity (Liu et al., 2014).

Phosphodiesterase Type 4 Inhibitors

Another significant application of thieno[3,2-d]pyrimidine derivatives is as phosphodiesterase IV inhibitors, targeting treatments for asthma and chronic obstructive pulmonary disease (COPD). The research in this domain has led to the synthesis of a series of derivatives and the exploration of structure-activity relationships to enhance potency on the enzyme, indicating their potential in respiratory therapy (Taltavull et al., 2010).

Antimicrobial Activity

Thieno[3,2-d]pyrimidine derivatives have also been synthesized and evaluated for antimicrobial activity. These compounds, through their unique structural arrangements, have shown promising results against various gram-positive and gram-negative bacterial strains. This indicates their potential application in developing new antimicrobial agents (Sirakanyan et al., 2018).

properties

IUPAC Name

4-(4-methoxyphenoxy)-2-prop-2-enylsulfanylthieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S2/c1-3-9-22-16-17-13-8-10-21-14(13)15(18-16)20-12-6-4-11(19-2)5-7-12/h3-8,10H,1,9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRULUCGOBUEOFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC(=NC3=C2SC=C3)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Allylsulfanyl)-4-(4-methoxyphenoxy)thieno[3,2-d]pyrimidine

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